

Application Notes: In Vivo Imaging of PHD1 Target Engagement

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Compound of Interest

Compound Name: *Phd-1-IN-1*

Cat. No.: *B8236787*

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Introduction to PHD1 and its Role as a Therapeutic Target

Prolyl Hydroxylase Domain 1 (PHD1), also known as Egl-9 homolog 2 (EGLN2), is a key enzyme in the cellular oxygen sensing pathway. As an Fe(II) and 2-oxoglutarate-dependent dioxygenase, PHD1 plays a crucial role in regulating the stability of the alpha subunit of Hypoxia-Inducible Factor (HIF- α). Under normoxic conditions, PHD1 hydroxylates specific proline residues on HIF-1 α , marking it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions, the activity of PHD1 is inhibited, leading to the stabilization of HIF-1 α , which then translocates to the nucleus, dimerizes with HIF-1 β , and activates the transcription of genes involved in angiogenesis, erythropoiesis, and metabolism.

Beyond its canonical role in HIF regulation, PHD1 has been implicated in various other cellular processes, including cell proliferation and apoptosis. Dysregulation of PHD1 activity is associated with several pathological conditions, including anemia, ischemic diseases, and cancer. Consequently, the development of small molecule inhibitors targeting PHD1 has emerged as a promising therapeutic strategy.

The Importance of In Vivo Target Engagement Studies

For the successful development of PHD1 inhibitors, it is crucial to confirm that the drug binds to its intended target in a complex biological system and exerts the desired pharmacodynamic effect. This is known as target engagement. Quantifying target engagement in vivo provides critical information for establishing a drug's mechanism of action, optimizing dosing regimens, and predicting clinical efficacy. Non-invasive in vivo imaging techniques offer a powerful approach to directly visualize and quantify the interaction of a drug with its target in living organisms over time.

This document provides detailed protocols and application notes for the in vivo imaging of target engagement for a hypothetical PHD1 inhibitor, referred to as "**Phd-1-IN-1**," using two distinct imaging modalities: Fluorescence Imaging with a targeted probe and Positron Emission Tomography (PET) with a radiolabeled tracer.

Quantitative Data Summary

Disclaimer: The following quantitative data is hypothetical and for illustrative purposes only, as no specific in vivo imaging data for a compound named "**Phd-1-IN-1**" is publicly available.

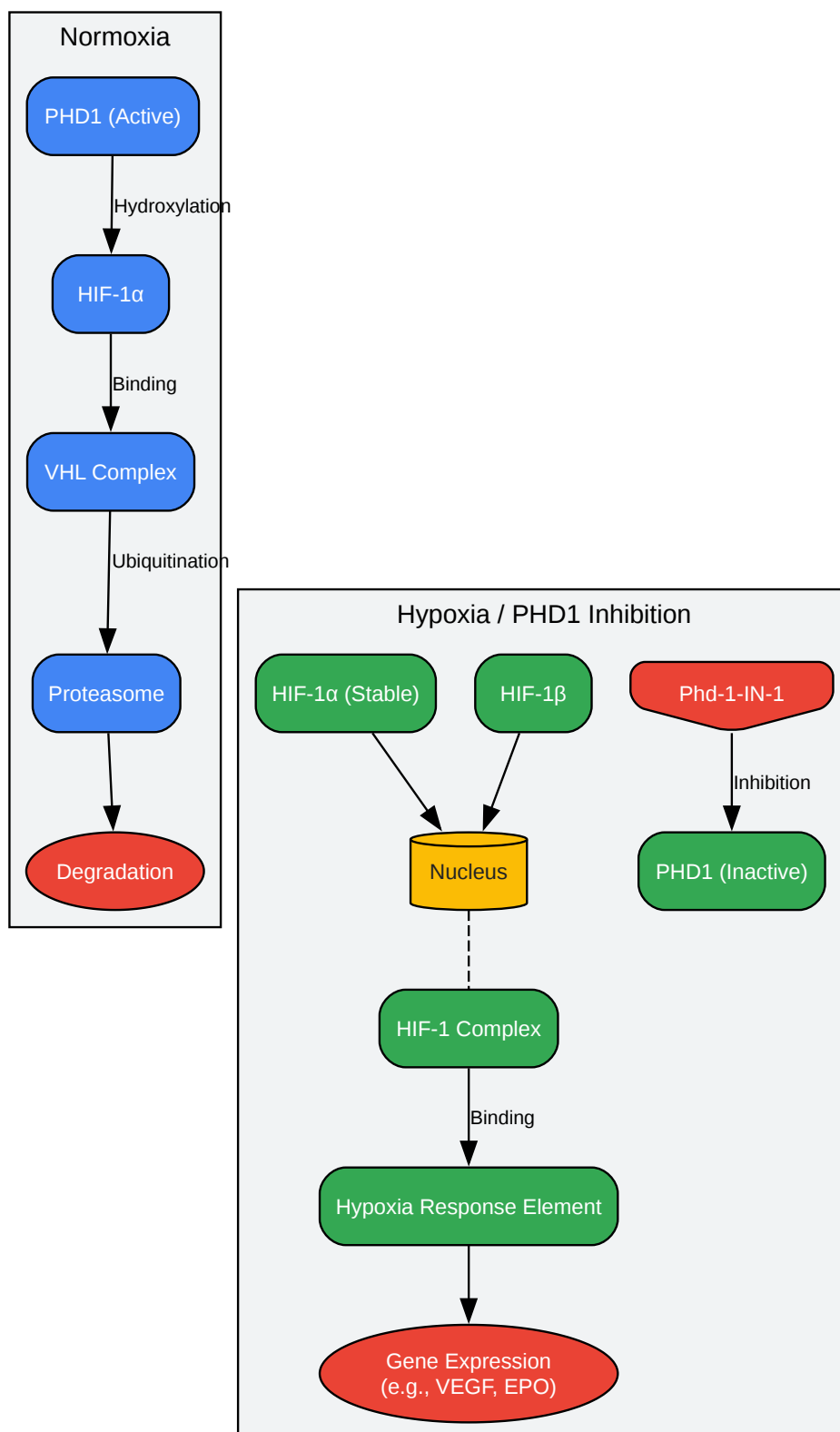
Table 1: Hypothetical Properties of a PHD1-Targeted Fluorescent Probe

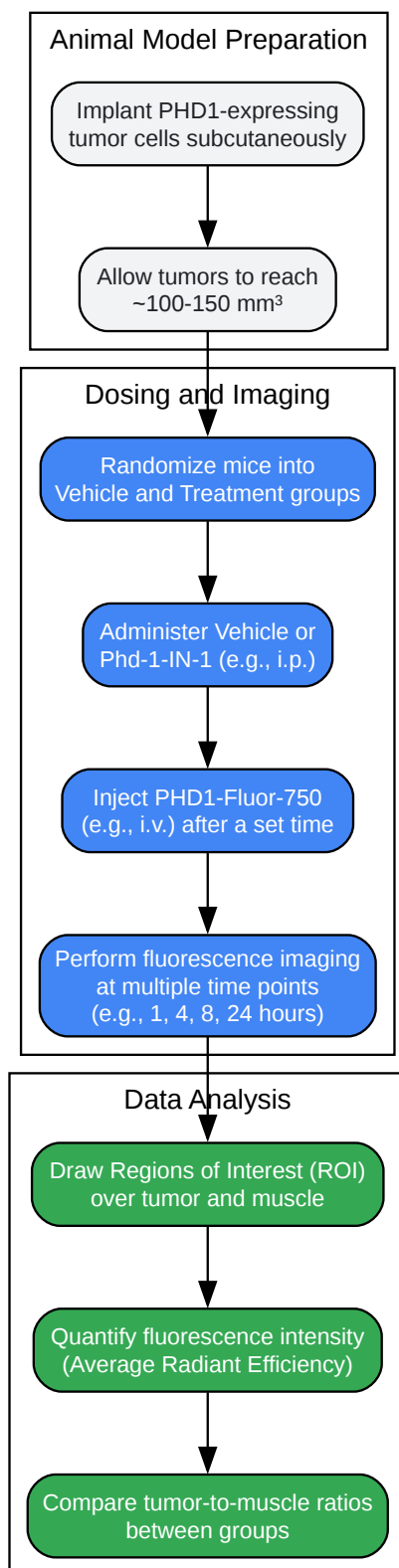
Parameter	Value	Units	Description
Probe Name	PHD1-Fluor-750	-	A hypothetical near-infrared fluorescent probe for PHD1.
Inhibitor Core	Phd-1-IN-1 analog	-	The probe is based on the Phd-1-IN-1 scaffold.
Fluorophore	NIR Dye (e.g., Cy7.5)	-	Excitation/Emission maxima suitable for in vivo imaging.
Excitation Max	750	nm	Optimal wavelength for excitation.
Emission Max	775	nm	Optimal wavelength for emission detection.
Binding Affinity (Kd)	25	nM	Dissociation constant for PHD1, indicating binding strength.
In Vivo Half-life	4	hours	Circulation half-life of the probe in the bloodstream.
Tumor-to-Muscle Ratio	3.5 : 1	-	Ratio of fluorescence signal in a PHD1-expressing tumor vs. background muscle at 24h post-injection.

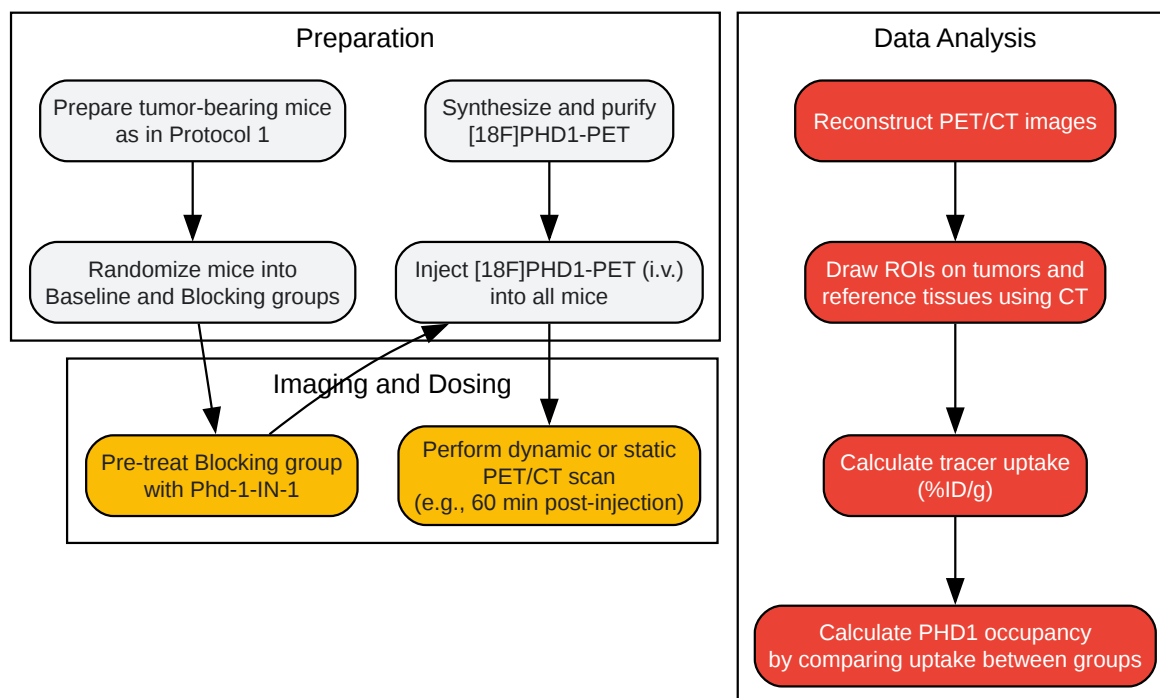
Table 2: Hypothetical Properties of a PHD1-Targeted PET Tracer

Parameter	Value	Units	Description
Tracer Name	[18F]PHD1-PET	-	A hypothetical positron-emitting tracer for PHD1.
Inhibitor Core	Phd-1-IN-1 derivative	-	The tracer is based on the Phd-1-IN-1 scaffold.
Radionuclide	Fluorine-18 (18F)	-	Positron-emitting radionuclide with a 109.8 min half-life.
Binding Affinity (Ki)	15	nM	Inhibition constant for PHD1.
In Vivo Half-life	1.5	hours	Effective half-life of the tracer in vivo.
Tumor Uptake (%ID/g)	2.8	%ID/g	Percentage of injected dose per gram of tissue in a PHD1-expressing tumor at 1h post-injection.
Specificity (Blockade)	> 70%	%	Reduction in tumor uptake after pre-dosing with a non-radiolabeled PHD1 inhibitor.

Signaling Pathway Diagram







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